molecular formula C16H15F3N2O B2732286 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea CAS No. 951662-20-7

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea

Numéro de catalogue B2732286
Numéro CAS: 951662-20-7
Poids moléculaire: 308.304
Clé InChI: QMCPRSHHVGXFBR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is critical for the development and activation of B-cells. Inhibition of BTK has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Mécanisme D'action

The mechanism of action of 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea is based on its ability to inhibit the enzyme Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is critical for the development and activation of B-cells. Inhibition of BTK leads to the inhibition of downstream signaling pathways, ultimately resulting in the suppression of B-cell activation and proliferation. This mechanism of action has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea have been extensively studied in preclinical models. Inhibition of BTK has been shown to have a variety of effects on B-cell function, including the suppression of B-cell activation, proliferation, and survival. Additionally, inhibition of BTK has been shown to modulate the production of cytokines and chemokines, which are key mediators of inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea in laboratory experiments include its potency, specificity, and availability. TAK-659 is a highly potent inhibitor of BTK, with an IC50 value in the low nanomolar range. Additionally, TAK-659 has been shown to be highly selective for BTK, with minimal off-target effects. Finally, TAK-659 is now commercially available from several manufacturers, making it easily accessible for laboratory experiments.
The limitations of using 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea in laboratory experiments include its potential toxicity and limited solubility. TAK-659 has been shown to have some toxicity in preclinical models, particularly at higher doses. Additionally, TAK-659 has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Orientations Futures

There are several future directions for research on 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea. One area of interest is the development of combination therapies that incorporate TAK-659 with other targeted agents, such as inhibitors of PI3K or CD20. Additionally, there is ongoing research into the potential use of TAK-659 in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. Finally, there is interest in the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer off-target effects.

Méthodes De Synthèse

The synthesis of 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea involves the reaction of 2-methylphenyl isocyanate with 3-(trifluoromethyl)benzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently dehydrated to yield the final product. The synthesis of this compound has been optimized for both laboratory and industrial-scale production, and it is now commercially available from several manufacturers.

Applications De Recherche Scientifique

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea has been extensively studied for its potential applications in scientific research. The compound's ability to inhibit BTK has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions. In preclinical studies, TAK-659 has demonstrated efficacy in inhibiting the growth of B-cell lymphomas and chronic lymphocytic leukemia (CLL). Additionally, TAK-659 has shown promise in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

1-(2-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O/c1-11-5-2-3-8-14(11)21-15(22)20-10-12-6-4-7-13(9-12)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCPRSHHVGXFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.